molecular formula C20H20N2O5S B2610542 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide CAS No. 686743-75-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide

Cat. No.: B2610542
CAS No.: 686743-75-9
M. Wt: 400.45
InChI Key: ROFKOGWNNQTATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide is a synthetic compound of significant interest in medicinal chemistry research, designed by integrating a 2,3-dihydro-1,4-benzodioxin ring system with a 1-ethyl-1H-indole moiety via a sulfonylacetamide linker. The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in drug discovery, frequently employed in the synthesis of compounds investigated for their potential enzyme inhibitory activity. Similarly, the indole nucleus is a widely recognized pharmacophore present in numerous biologically active molecules. The strategic incorporation of a sulfonyl group is often utilized to modulate electronic properties, polarity, and potential target binding affinity. This molecular architecture suggests potential for diverse research applications. Compounds featuring the benzodioxin core have been explored as possible therapeutic agents for complex conditions such as Alzheimer's disease and Type-2 Diabetes, acting through mechanisms like acetylcholinesterase and α-glucosidase inhibition . Furthermore, analogous N-substituted benzodioxin derivatives have demonstrated potent antibacterial properties and moderate enzyme inhibition in scientific studies . Researchers can leverage this chemical as a key intermediate or a lead compound in projects aimed at developing novel enzyme inhibitors, antimicrobial agents, or probing structure-activity relationships (SAR). This product is strictly intended for non-human research applications in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-2-22-12-19(15-5-3-4-6-16(15)22)28(24,25)13-20(23)21-14-7-8-17-18(11-14)27-10-9-26-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFKOGWNNQTATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis or other methods.

    Coupling Reactions: The final step involves coupling the benzodioxin and indole derivatives with the sulfonylacetamide group under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in reactions characteristic of its functional groups:

Hydrolytic Reactions

  • Amide hydrolysis : The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines.

    RCONH2+H2OH+/OHRCOOH/NH2R\text{RCONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH/NH}_2\text{R}

    This reaction is reversible and influenced by pH and temperature.

  • Sulfonamide hydrolysis : The sulfonamide bond may hydrolyze under extreme conditions (e.g., strong acids/bases), releasing the indole fragment.

Nucleophilic Substitution

  • Sulfonamide displacement : The sulfonamide group can act as a leaving group in nucleophilic substitution reactions, though this is less common compared to other sulfonamide derivatives .

Alkylation/Acylation

  • Indole reactivity : The indole’s aromatic system may undergo electrophilic substitution (e.g., alkylation at the 3-position), though steric hindrance from the sulfonyl group could limit this.

Degradation Pathways

  • Oxidative or thermal degradation : Potential cleavage of the benzodioxin ring or sulfonamide bond under harsh oxidation or high temperatures.

Reaction Conditions and Analysis

Reaction TypeTypical ConditionsAnalytical Method
Amide hydrolysis Acidic (e.g., HCl) or basic (e.g., NaOH)HPLC, MS, IR (amide I/II bands)
Sulfonamide formation Dry THF/DCM, TEA, 0°C to rtTLC, NMR (sulfonamide S=O peaks)
Acetamide introduction AcCl/anhydride, pyridine, rtNMR (CH₃CO group signals)
Nucleophilic substitution Polar aprotic solvents (e.g., DMF)MS (mass shifts for leaving groups)

Characterization techniques include HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for degradation product analysis .

Stability and Reactivity

The compound’s stability depends on its environment:

  • pH sensitivity : Amide groups are prone to hydrolysis in aqueous acidic/basic solutions.

  • Thermal stability : Likely stable under ambient conditions but may degrade at elevated temperatures.

  • Enzymatic interactions : The sulfonamide group may undergo metabolic transformations (e.g., hydrolysis by sulfamidases), though this is not explicitly studied in the provided sources .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with sulfonyl chlorides and acetamides. For example, one study describes the synthesis of related sulfonamides by reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides in an alkaline medium, followed by derivatization with bromo-acetamides to yield target compounds with diverse biological activities .

Key Characteristics:

  • Molecular Formula: C25H26N2O6SC_{25}H_{26}N_2O_6S
  • Molecular Weight: 482 g/mol
  • Functional Groups: Contains sulfonamide and acetamide moieties which are crucial for biological activity.

Enzyme Inhibition

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide has been investigated for its enzyme inhibitory properties. Research indicates that derivatives of this compound exhibit substantial inhibitory activity against enzymes such as:

  • α-glucosidase: Relevant for Type 2 Diabetes Mellitus (T2DM) treatment.
  • Acetylcholinesterase (AChE): Associated with Alzheimer's disease (AD) management.

In vitro studies have shown that while some compounds demonstrate significant inhibition of α-glucosidase, their activity against AChE is comparatively weaker. This suggests potential applications in managing glucose levels in diabetic patients while also exploring neuroprotective effects against cognitive decline .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of these compounds to their target enzymes. The results from these studies often correlate well with experimental data, indicating that the structural features of this compound contribute to its biological efficacy. These computational analyses help in optimizing lead compounds for enhanced therapeutic profiles .

Therapeutic Potential

The diverse biological activities associated with this compound suggest several therapeutic applications:

  • Diabetes Management:
    • By inhibiting α-glucosidase, this compound could help control postprandial blood glucose levels in diabetic patients.
  • Neurodegenerative Diseases:
    • The inhibition of AChE opens avenues for developing treatments aimed at slowing the progression of Alzheimer's disease.
  • Antimicrobial Activity:
    • Some derivatives have shown promise as antimicrobial agents; further studies are needed to explore this potential fully.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

StudyCompoundKey Findings
N-(2,3-dihydrobenzo[1,4]-dioxin) derivativesSignificant α-glucosidase inhibition; moderate AChE inhibition; potential for T2DM and AD treatment.
Sulfonamide analogsCharacterized using IR and NMR; exhibited varying degrees of enzyme inhibition; promising therapeutic profiles.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl group could play a role in binding to active sites, while the aromatic rings might facilitate interactions with hydrophobic regions.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound 2,3-Dihydro-1,4-benzodioxin 1-Ethylindole sulfonyl, acetamide Sulfonyl, acetamide -
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide 2,3-Dihydro-1,4-benzodioxin Acetamide Acetamide
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide 2,3-Dihydro-1,4-benzodioxin 4-Chlorophenyl sulfonyl, substituted phenylacetamide Sulfonamide, acetamide
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2,3-Dihydro-1,4-benzodioxin Pyridinyl-triazole sulfanyl, acetamide Sulfanyl, triazole, acetamide
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid 2,3-Dihydro-1,4-benzodioxin Carboxylic acid Carboxylic acid

Key Observations :

  • The acetamide linkage is a common pharmacophore in analogues, often coupled with sulfonyl or sulfonamide groups for enhanced bioactivity .

Pharmacological Activity Comparison

Table 2: Bioactivity of Analogues

Compound Class Activity Profile Potency (IC50/EC50) Reference
Anti-inflammatory (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) Comparable to ibuprofen in carrageenan-induced edema Not specified
Antimicrobial (4-Chlorophenyl sulfonyl derivatives) Broad-spectrum antibacterial and antifungal MIC values: 12.5–50 μg/mL (bacteria/fungi)
Anti-diabetic (Benzodioxin-sulfonylamino acetamides) α-Glucosidase inhibition IC50: 81.12–86.31 μM (vs. acarbose: 37.38 μM)
Hypothetical Target Compound Likely enzyme inhibition (sulfonyl group interaction) Unknown -

Key Insights :

  • Anti-inflammatory activity is linked to carboxylic acid derivatives of benzodioxin, whereas sulfonamide/acetamide hybrids show promise in antimicrobial and anti-diabetic applications .
  • The target compound’s 1-ethylindole sulfonyl group may confer unique interactions with enzymes (e.g., kinases or proteases), though empirical data are needed.

Structure-Activity Relationships (SAR)

  • Benzodioxin Core : Essential for scaffold stability and interaction with hydrophobic enzyme pockets .
  • Sulfonyl Groups : Enhance binding to enzymatic targets (e.g., sulfonamides in antimicrobials ).
  • Acetamide Linker : Improves solubility and facilitates hydrogen bonding with biological targets .
  • Chlorophenyl/Triazole Groups: Influence microbial vs. eukaryotic selectivity .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including anti-diabetic, anti-cancer, and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and acetamides. The process generally includes:

  • Formation of the Sulfonamide : The initial step involves reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in an alkaline medium to form the corresponding sulfonamide.
  • Substitution Reaction : This sulfonamide is then treated with bromo-acetamides to yield the final product.

The reaction conditions are optimized to ensure high yields and purity of the final compound .

Antidiabetic Activity

Recent studies have evaluated the anti-diabetic potential of this compound through its inhibitory effects on α-glucosidase enzymes. This enzyme plays a crucial role in carbohydrate metabolism and its inhibition can help manage postprandial blood glucose levels. The synthesized compounds showed promising results in inhibiting α-glucosidase activity, indicating their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and HT-29 (colon cancer).
  • IC50 Values : Some derivatives exhibited IC50 values in the micromolar range (e.g., less than 10 μM), indicating substantial potency against rapidly dividing cancer cells .

Antimicrobial Activity

Antimicrobial assays revealed that certain derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
3kStaphylococcus epidermidis7.80
3uCandida albicans62.50

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Study on Anticancer Effects

A notable study explored the effects of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-2-{[4-methylphenyl)sulfanylmethyl]-4-pheny}-acetamide on colon cancer cells. The study found that treatment with this compound led to apoptosis in cancer cells through modulation of specific signaling pathways. Additionally, it reshaped the tumor microenvironment by altering immune cell infiltration .

Evaluation of Antidiabetic Properties

In another study focusing on diabetes management, researchers assessed the efficacy of this compound in inhibiting α-glucosidase. The findings indicated that it could effectively lower blood glucose levels post-meal by delaying carbohydrate absorption, thus presenting a potential therapeutic approach for T2DM patients .

Q & A

Q. What are the standard synthetic protocols for synthesizing derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamide?

  • Methodological Answer : The synthesis involves two key steps: (i) Parent sulfonamide formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in aqueous Na₂CO₃ (pH 9–10) under stirring for 3–4 hours at room temperature . (ii) N-alkylation : Treat the parent sulfonamide with 2-bromo-N-(substituted-phenyl)acetamides in DMF using lithium hydride (LiH) as a base. Stir for 2–4 hours at 25°C, monitor via TLC, and purify by precipitation on crushed ice .

Q. How are the synthesized compounds structurally characterized?

  • Methodological Answer : Characterization includes:
  • IR spectroscopy : Identification of functional groups (e.g., C=O at ~1715 cm⁻¹, S=O at ~1380 cm⁻¹) .
  • ¹H-NMR : Assignments of aromatic protons (δ 6.5–8.3 ppm), NHCO peaks (~8.0–8.3 ppm), and CH₂ groups in the benzodioxin ring (~4.2 ppm) .
  • CHN analysis : Validation of elemental composition (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What assays are used to evaluate α-glucosidase inhibitory activity?

  • Methodological Answer : The α-glucosidase inhibition assay involves:
  • Pre-incubating test compounds (0.0156–0.5 mM) with enzyme (0.057 units) in phosphate buffer (pH 6.8, 37°C).
  • Adding substrate (p-nitrophenyl glucoside) and measuring absorbance at 400 nm after 30 minutes.
  • Calculating IC₅₀ values using EZ-Fit Enzyme Kinetic Software, with acarbose as a reference (IC₅₀ = 37.38 ± 0.12 μM) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence α-glucosidase inhibition?

  • Methodological Answer : Substituent effects are analyzed via structure-activity relationship (SAR) :
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance activity. For example, compound 7k (IC₅₀ = 81.12 ± 0.13 μM) outperforms analogs with electron-donating groups (e.g., -OCH₃ in 7b , IC₅₀ > 100 μM) .
  • Steric hindrance : Bulky substituents (e.g., 2,4-dimethylphenyl in 7h ) reduce activity, suggesting restricted enzyme binding .

Q. What strategies mitigate low yields in N-alkylation reactions using polar aprotic solvents?

  • Methodological Answer : Optimization strategies include:
  • Base selection : LiH (0.004 g/mmol) improves reactivity over weaker bases like K₂CO₃ .
  • Solvent purity : Anhydrous DMF minimizes side reactions (e.g., hydrolysis of bromoacetamides) .
  • Stoichiometric control : A 1:1.05 molar ratio of parent sulfonamide to bromoacetamide ensures complete conversion .

Q. How can spectral data contradictions (e.g., overlapping NHCO peaks in ¹H-NMR) be resolved?

  • Methodological Answer :
  • DEPT-135 NMR or 2D-COSY distinguishes NHCO protons from aromatic signals .
  • Variable-temperature NMR : Heating the sample to 60°C resolves broadening caused by hydrogen bonding .

Q. What computational methods validate enzyme inhibition mechanisms for contradictory activity data?

  • Methodological Answer :
  • Molecular docking (e.g., AutoDock Vina) identifies binding interactions between sulfonamide-acetamide derivatives and α-glucosidase active sites .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns to explain discrepancies (e.g., moderate IC₅₀ despite favorable docking scores) .

Data Contradiction Analysis

Q. Why do some derivatives show weak α-glucosidase inhibition despite favorable structural motifs?

  • Methodological Answer : Contradictions arise due to:
  • Solubility issues : Hydrophobic substituents (e.g., -CH₃) reduce aqueous solubility, limiting enzyme access .
  • Off-target effects : Competitive inhibition by DMF residues (traces in crude products) may skew IC₅₀ measurements. Purity validation via HPLC is recommended .

Experimental Design Considerations

Q. How to design a high-throughput screening protocol for analogs of this compound?

  • Methodological Answer :
  • Library synthesis : Use parallel reactors to generate 12–24 analogs with diverse substituents (e.g., halogens, alkyl chains) .
  • Automated assays : Implement 96-well plate α-glucosidase assays with robotic liquid handling for rapid IC₅₀ determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.